molecular formula C27H25N3O6 B4953245 3-(3,4-dimethoxyphenyl)-11-(4-hydroxy-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(3,4-dimethoxyphenyl)-11-(4-hydroxy-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B4953245
M. Wt: 487.5 g/mol
InChI Key: AWXFXQWURIPOFP-UHFFFAOYSA-N
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Description

The compound 3-(3,4-dimethoxyphenyl)-11-(4-hydroxy-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one belongs to the dibenzo[b,e][1,4]diazepinone class, a scaffold known for diverse pharmacological activities. Dibenzo[b,e][1,4]diazepinones are recognized as intermediates in synthesizing pharmaceuticals with antidepressant, antimicrobial, analgesic, and antitumor properties . The target compound features a 3,4-dimethoxyphenyl group (electron-donating methoxy substituents) and a 4-hydroxy-3-nitrophenyl group (combining electron-withdrawing nitro and polar hydroxyl functionalities). This structural duality may enhance solubility and target binding compared to analogs with non-polar substituents.

Properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-6-(4-hydroxy-3-nitrophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O6/c1-35-24-10-8-15(14-25(24)36-2)17-11-20-26(23(32)13-17)27(29-19-6-4-3-5-18(19)28-20)16-7-9-22(31)21(12-16)30(33)34/h3-10,12,14,17,27-29,31H,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXFXQWURIPOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5)O)[N+](=O)[O-])C(=O)C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Analysis

  • 4-Hydroxy-3-Nitrophenyl: Nitro groups improve membrane permeability, while the hydroxyl group increases polarity and hydrogen-bonding capacity.
  • Analog 1 : 11-(4-Chloro-3-Nitrophenyl)-3,3-Dimethyl Derivative (C21H20ClN3O3)

    • Chloro and nitro groups are both electron-withdrawing, reducing solubility but increasing metabolic stability. Molecular weight: 397.859 .
  • Analog 2 : (3S,11R)-3-(3,4-Dimethoxyphenyl)-11-(4-Nitrophenyl) Derivative

    • Lacks the hydroxyl group, reducing polarity. The stereochemistry (3S,11R) may influence receptor binding .
  • Analog 3 : 3-(4-Methoxyphenyl)-11-[4-(Trifluoromethyl)Phenyl] Derivative

    • Trifluoromethyl group provides strong electron-withdrawing effects and metabolic resistance. Higher molecular weight (~440–450) due to fluorine atoms .
  • Analog 4 : FC2 (7-Benzoyl-11-(1H-Indol-3-yl) Derivative)

    • Indole moiety enables π-π stacking with biological targets. HRMS: 434.18684 [M+H]⁺. Demonstrates selective toxicity in cancer cells via NF-κB pathway modulation .

Pharmacological and Physicochemical Properties

Bioactivity

  • Target Compound : Predicted antimicrobial and antitumor activity based on structural similarity to active analogs . Hydroxyl group may enhance target affinity.
  • Analog 1 : Chloro and nitro groups may confer antimicrobial properties but lack cytotoxicity data .

Solubility and Stability

  • Hydroxyl group in the target compound improves aqueous solubility compared to chloro/nitro analogs (e.g., Analog 1).
  • Trifluoromethyl groups (Analog 3) enhance metabolic stability but reduce solubility .

Data Table: Comparative Analysis of Key Analogs

Compound Name Substituents Molecular Weight Key Bioactivity Solubility Trends Reference
Target Compound 3,4-Dimethoxyphenyl; 4-Hydroxy-3-nitrophenyl ~450 (estimated) Antitumor (predicted) Moderate (polar OH)
11-(4-Chloro-3-Nitrophenyl)-3,3-Dimethyl Derivative 4-Chloro-3-nitrophenyl; 3,3-dimethyl 397.859 Antimicrobial (predicted) Low (non-polar Cl/NO2)
FC2 7-Benzoyl; 11-(1H-Indol-3-yl) 434.186 Anticancer (NF-κB pathway) Moderate (indole)
3-(4-Methoxyphenyl)-11-(4-Trifluoromethylphenyl) 4-Methoxyphenyl; 4-CF3 ~440–450 Not reported Low (CF3)

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